1-(3-Bromobenzyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17BrCl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)piperazine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium carbonate or potassium carbonate. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dehalogenated products or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxybenzyl)piperazine, 1-(3-cyanobenzyl)piperazine, and 1-(3-aminobenzyl)piperazine.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated derivatives and other reduced compounds.
Scientific Research Applications
1-(3-Bromobenzyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromobenzyl)piperazine dihydrochloride
- 1-(2-Bromobenzyl)piperazine dihydrochloride
- 1-(3-Chlorobenzyl)piperazine dihydrochloride
- 1-(3-Fluorobenzyl)piperazine dihydrochloride
Uniqueness
1-(3-Bromobenzyl)piperazine dihydrochloride is unique due to the specific position of the bromine atom on the benzyl group, which can influence its reactivity and interactions with biological targets. This positional specificity can result in different biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H17BrCl2N2 |
---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H |
InChI Key |
STSGMTILZMOPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.